A Technical Guide to Methyl 4,4-Difluoropyrrolidine-2-carboxylate: A Key Building Block for Modern Drug Discovery
A Technical Guide to Methyl 4,4-Difluoropyrrolidine-2-carboxylate: A Key Building Block for Modern Drug Discovery
Introduction: The Strategic Value of Fluorination in Pyrrolidine Scaffolds
In the landscape of modern medicinal chemistry, the pyrrolidine ring, the core of the amino acid proline, is a privileged scaffold. Its rigid, cyclic structure is a cornerstone in the design of countless therapeutics, offering a level of conformational constraint that is invaluable for optimizing binding to biological targets.[1] However, the strategic modification of this scaffold is where true innovation lies. The introduction of fluorine atoms, particularly as a gem-dinal difluoro group, has emerged as a powerful tactic to modulate the physicochemical and pharmacological properties of drug candidates.
This guide provides an in-depth technical overview of methyl 4,4-difluoropyrrolidine-2-carboxylate, a versatile and increasingly important building block for researchers, chemists, and drug development professionals. We will move beyond a simple recitation of facts to explore the causality behind its synthesis, the profound impact of the 4,4-difluoro substitution on molecular properties, and its application in creating next-generation therapeutics. The presence of the gem-difluoro moiety is not merely an incremental change; it is a strategic design element that can significantly enhance metabolic stability, modulate basicity (pKa), and influence the conformational preferences of the pyrrolidine ring, thereby addressing key challenges in drug design.[2][3]
Chemical Structure and Physicochemical Properties
Methyl 4,4-difluoropyrrolidine-2-carboxylate is a derivative of proline where the two hydrogen atoms at the C4 position are replaced by fluorine. This seemingly simple substitution has profound stereoelectronic consequences.
Diagram: Chemical Structure of Methyl (2S)-4,4-Difluoropyrrolidine-2-carboxylate
Caption: Structure of Methyl (2S)-4,4-Difluoropyrrolidine-2-carboxylate.
The gem-difluoro group acts as a strong electron-withdrawing substituent due to the high electronegativity of fluorine. This significantly impacts the electron density of the entire pyrrolidine ring. One of the most critical consequences for drug design is the reduction of the basicity of the ring nitrogen. The pKa of the secondary amine in the 4,4-difluoro-substituted pyrrolidine is lowered compared to its non-fluorinated counterpart. This modulation is a key strategy for improving oral bioavailability; by reducing the pKa, a molecule that might be dicationic at physiological pH can become monocationic, facilitating easier passage across biological membranes.[2]
Furthermore, the C-F bonds influence the conformational puckering of the five-membered ring. While unsubstituted proline exists in a dynamic equilibrium between Cγ-endo and Cγ-exo puckers, fluorination can create a strong preference for a specific conformation, which can be exploited to lock a molecule into its bioactive conformation.
Table 1: Physicochemical Properties and Identifiers
| Property | Value | Source(s) |
| Chemical Formula | C₆H₉F₂NO₂ | [4][5] |
| Molecular Weight | 165.14 g/mol (Free Base) | [4][5] |
| 201.60 g/mol (HCl Salt) | [5][6] | |
| Physical Form | White to yellow solid | [4] |
| Storage Temperature | 2-8°C or refrigerated | [4] |
| CAS Number | 1400688-76-7 ((2R)-isomer) | [7][8] |
| 156046-05-8 ((S)-isomer HCl) | [6] | |
| 1408057-39-5 ((2R)-isomer HCl) | [5] | |
| 1416438-07-7 (Racemic HCl) | [4] |
Synthesis and Purification: A Field-Proven Protocol
The most common and reliable synthetic route to methyl 4,4-difluoropyrrolidine-2-carboxylate starts from a readily available and chiral precursor, 4-hydroxy-L-proline. The strategy hinges on two key transformations: the oxidation of the secondary alcohol to a ketone, followed by a geminal difluorination of the resulting carbonyl group.
The choice of a fluorinating agent is critical. While several reagents exist, diethylaminosulfur trifluoride (DAST) is frequently employed for this transformation due to its efficacy in converting ketones to gem-difluorides.[9][10][11] However, DAST is thermally sensitive and moisture-sensitive, requiring careful handling and controlled reaction conditions.[10][12] More thermally stable alternatives like Deoxo-Fluor® can also be used.[12]
Diagram: Synthetic Workflow
Caption: General synthetic pathway to the target compound.
Detailed Experimental Protocol (Representative)
This protocol is a synthesized representation based on established chemical principles for this transformation.[9][10][11]
Step 1: Oxidation of N-Boc-4-hydroxy-L-proline methyl ester to N-Boc-methyl 4-oxopyrrolidine-2-carboxylate
-
System Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, add anhydrous dichloromethane (DCM). Cool the flask to -78 °C using an acetone/dry ice bath.
-
Oxalyl Chloride Addition: Slowly add oxalyl chloride (1.5 equivalents) to the stirred DCM.
-
DMSO Addition: Add anhydrous dimethyl sulfoxide (DMSO) (3.0 equivalents) dropwise, ensuring the internal temperature does not rise above -65 °C. Stir for 15 minutes.
-
Substrate Addition: Add a solution of N-Boc-4-hydroxy-L-proline methyl ester (1.0 equivalent) in DCM dropwise, maintaining the temperature at -78 °C. Stir for 1 hour.
-
Quenching: Add triethylamine (5.0 equivalents) dropwise. Allow the reaction mixture to slowly warm to room temperature.
-
Work-up: Quench the reaction with water. Separate the organic layer. Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude ketone, which can be purified by column chromatography (silica gel, ethyl acetate/hexanes gradient).
Step 2: Fluorination of N-Boc-methyl 4-oxopyrrolidine-2-carboxylate
-
System Setup: In a flame-dried flask under a nitrogen atmosphere, dissolve the ketone from Step 1 (1.0 equivalent) in anhydrous DCM. Cool the solution to -78 °C.
-
DAST Addition: Add diethylaminosulfur trifluoride (DAST) (1.2 - 1.5 equivalents) dropwise to the cooled solution.
-
Reaction: Allow the reaction to stir at -78 °C for 1 hour, then let it warm slowly to room temperature and stir for an additional 2-4 hours, monitoring by TLC.
-
Quenching: Carefully and slowly quench the reaction by pouring it into a stirred, saturated aqueous solution of NaHCO₃ at 0 °C.
-
Work-up: Extract the aqueous layer with DCM (3x). Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography.
Step 3: Deprotection to yield Methyl 4,4-Difluoropyrrolidine-2-carboxylate Hydrochloride
-
Reaction: Dissolve the N-Boc protected product from Step 2 in a solution of 4 M HCl in methanol or 1,4-dioxane.
-
Completion: Stir the reaction at room temperature for 2-4 hours until deprotection is complete (monitored by TLC or LC-MS).
-
Isolation: Concentrate the reaction mixture under reduced pressure. The resulting solid is the hydrochloride salt of the title compound. It can be further purified by trituration with diethyl ether or recrystallization.
Spectroscopic and Analytical Characterization
Unambiguous characterization of the final product is essential. The following are expected spectroscopic signatures:
-
¹H NMR: The proton at the C2 position will appear as a multiplet. The protons at C3 and C5 will also be multiplets, with complex splitting patterns due to geminal, vicinal, and fluorine-proton couplings. The methyl ester will be a singlet around 3.7-3.8 ppm.
-
¹⁹F NMR: A complex multiplet is expected for the two non-equivalent fluorine atoms, showing geminal F-F coupling and vicinal H-F couplings.
-
¹³C NMR: The carbon at C4 will be observed as a triplet due to one-bond coupling with the two fluorine atoms. The C3 and C5 carbons will also show smaller couplings to the fluorine atoms.
-
Mass Spectrometry (ESI+): The parent ion [M+H]⁺ should be readily observable, corresponding to the molecular weight of the free base.
Applications in Drug Discovery and Development
The utility of methyl 4,4-difluoropyrrolidine-2-carboxylate lies in its role as a conformationally constrained, metabolically robust proline bioisostere. Its incorporation into a drug candidate can lead to several beneficial outcomes:
-
Enhanced Metabolic Stability: The C4 position of proline is susceptible to enzymatic hydroxylation by cytochrome P450 enzymes. The gem-difluoro group effectively blocks this metabolic hotspot, increasing the half-life and in vivo exposure of the drug.[2]
-
Modulation of Pharmacokinetics: As previously discussed, the electron-withdrawing nature of the CF₂ group lowers the pKa of the pyrrolidine nitrogen. This can improve membrane permeability and oral bioavailability, a critical parameter in drug development.[2]
-
Conformational Control: The steric and electronic properties of the CF₂ group influence the ring's puckering preference. This can be used to enforce a specific three-dimensional structure required for high-affinity binding to a target protein, potentially increasing potency and selectivity.[13][14]
-
Increased Binding Affinity: The C-F bond can participate in favorable non-covalent interactions (e.g., dipole-dipole, orthogonal multipolar interactions) with protein backbones or side chains in the target's active site, contributing to enhanced binding affinity.
Handling, Storage, and Safety
Methyl 4,4-difluoropyrrolidine-2-carboxylate hydrochloride is typically a solid. Safety data indicates it should be handled with care. It is classified as an irritant to the skin and eyes and may cause respiratory irritation.[4][7] It is also harmful if swallowed.[4][7] Standard personal protective equipment (gloves, safety glasses, lab coat) should be worn during handling.
For long-term stability, the compound should be stored in a cool, dry, and well-ventilated area, often under refrigerated conditions (2-8 °C).[4]
Conclusion
Methyl 4,4-difluoropyrrolidine-2-carboxylate is more than just another building block; it is a sophisticated tool for molecular engineering. Its synthesis, while requiring careful execution, is well-precedented. The true value of this compound is realized in its application, where the strategic introduction of the gem-difluoro group provides a reliable method for enhancing the drug-like properties of complex molecules. For researchers in medicinal chemistry and drug discovery, a thorough understanding of the synthesis and properties of this and related fluorinated scaffolds is essential for the rational design of the next generation of therapeutics.
References
-
Verlinden, M., et al. (2019). Synthesis and Conformational Properties of 3,4-Difluoro-l-prolines. The Journal of Organic Chemistry, 84(5), 3100-3120. Available at: [Link]
-
LookChem. methyl (2R)-4,4-difluoropyrrolidine-2-carboxylate — Chemical Substance Information. Available at: [Link]
-
PubChem. (2S,4R)-Methyl 4-fluoropyrrolidine-2-carboxylate hydrochloride. National Center for Biotechnology Information. Available at: [Link]
-
Li, H., et al. (2013). Potent, Highly Selective, and Orally Bioavailable Gem-Difluorinated Monocationic Inhibitors of Neuronal Nitric Oxide Synthase. Journal of Medicinal Chemistry, 56(15), 6246-6257. Available at: [Link]
-
NextSDS. Methyl (R)-1-Boc-4,4-difluoropyrrolidine-2-carboxylate. Available at: [Link]
-
Sufrin, J. R., et al. (1982). Synthetic approaches to peptide analogues containing 4, 4-difluoro-L-proline and 4-keto-L-proline. International Journal of Peptide and Protein Research, 20(5), 438-442. Available at: [Link]
-
Gabba, A., et al. (2024). The effect of gem-difluorination on the conformation and properties of a model macrocyclic system. Chemical Science, 15(1), 123-129. Available at: [Link]
-
Organic Synthesis. Alcohol to Fluoro / Carbonyl to Difluoro using DAST. Available at: [Link]
-
Chorghade, M. S., & Raines, R. T. (2008). Practical syntheses of 4-fluoroprolines. Bioorganic & Medicinal Chemistry, 16(1), 439-443. Available at: [Link]
-
Organic Syntheses. Selective Fluorination of 4,4'-Dimethoxybenzophenone with Deoxo-Fluor®. Coll. Vol. 10, p.307 (2004); Vol. 79, p.159 (2002). Available at: [Link]
-
ResearchGate. (A) pKa decrease upon gem‐diflurination (–ΔpKa) for protonated amines.... Available at: [Link]
- Science of Synthesis. (2005). 8.4. Fluorination with Diethylaminosulfur Trifluoride (DAST) and Other (Dialkylamino)trifluoro-λ4-sulfanes.
-
Shibata, N., et al. (2016). A sequential C–C bond cleavage/double C–F bond formation/C–S bond formation reaction of β-keto esters with DAST. Chemical Communications, 52(1), 123-126. Available at: [Link]
-
Semantic Scholar. (2019) Synthesis and Conformational Properties of 3,4-Difluoro-l-prolines. Available at: [Link]
-
Haufe, G., & Leroux, F. R. (2019). Approaches to Obtaining Fluorinated α-Amino Acids. Chemical Reviews, 119(18), 10439-10549. Available at: [Link]
-
Dar'in, D., & Bakulev, V. (2022). Diastereoselective Synthesis of Highly Functionalized Proline Derivatives. Molecules, 27(20), 6898. Available at: [Link]
-
Royal Society of Chemistry. (2024). The effect of gem-difluorination on the conformation and properties of a model macrocyclic system. Chemical Science. Available at: [Link]
-
Capot Chemical. Specifications of methyl (2R,4R)-4-fluoropyrrolidine-2-carboxylate hydrochloride. Available at: [Link]
-
ResearchGate. (2S,4R)-4-Fluoropyrrolidinium-2-carboxylate. Available at: [Link]
-
Organic Syntheses. (S)-TETRAHYDRO-1-METHYL-3,3-DIPHENYL-1H,3H-PYRROLO-[1,2-c][15][16]OXAZABOROLE-BORANE COMPLEX. Coll. Vol. 9, p.692 (1998); Vol. 71, p.1 (1993). Available at: [Link]
-
Mykhailiuk, P. K. (2024). Difluoro(methoxy)methyl is a Neglected Group for Medicinal Chemistry – Revival via CF2OMe Containing Amines. ChemRxiv. Available at: [Link]
-
Royal Society of Chemistry. (2014). Synthesis of pyrrolidine-3-carboxylic acid derivatives via asymmetric Michael addition reactions of carboxylate-substituted enones. Organic & Biomolecular Chemistry. Available at: [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. METHYL 4,4-DIFLUOROPYRROLIDINE-2-CARBOXYLATE HCL | 1416438-07-7 [sigmaaldrich.com]
- 5. CAS 1408057-39-5 | methyl (2R)-4,4-difluoropyrrolidine-2-carboxylate hydrochloride - Synblock [synblock.com]
- 6. CAS 156046-05-8 | (S)-methyl 4,4-difluoropyrrolidine-2-carboxylate hydrochloride - Synblock [synblock.com]
- 7. nextsds.com [nextsds.com]
- 8. nextsds.com [nextsds.com]
- 9. Synthetic approaches to peptide analogues containing 4, 4-difluoro-L-proline and 4-keto-L-proline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. organic-synthesis.com [organic-synthesis.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Organic Syntheses Procedure [orgsyn.org]
- 13. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 14. The effect of gem-difluorination on the conformation and properties of a model macrocyclic system - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 15. Buy Methyl (2S,4S)-4-(2,3-difluorophenoxy)pyrrolidine-2-carboxylate hydrochloride | 1135225-58-9 [smolecule.com]
- 16. evitachem.com [evitachem.com]
